Ethyl 4-(3-[2-(4-fluorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate
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Overview
Description
Ethyl 4-(3-[2-(4-fluorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a benzoate ester, a fluorophenyl group, and a thioxoimidazolidinone moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-[2-(4-fluorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the benzoate ester, followed by the introduction of the fluorophenyl group and the thioxoimidazolidinone moiety. Common reagents used in these reactions include ethyl benzoate, 4-fluorophenylethylamine, and 4-methoxyaniline. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Advanced techniques such as microwave-assisted synthesis or high-throughput screening may also be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-[2-(4-fluorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (methyl iodide) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with new ones.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-[2-(4-fluorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
Ethyl 4-(3-[2-(4-fluorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: A simpler benzoate ester with applications in local anesthesia and as a precursor in organic synthesis.
Ethyl 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate: A compound with a thiazole ring and fluorophenyl group, used in medicinal chemistry for its potential pharmacological properties.
Properties
Molecular Formula |
C29H28FN3O5S |
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Molecular Weight |
549.6 g/mol |
IUPAC Name |
ethyl 4-[3-[2-(4-fluorophenyl)ethyl]-4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C29H28FN3O5S/c1-3-38-28(36)20-6-12-23(13-7-20)33-27(35)25(18-26(34)31-22-10-14-24(37-2)15-11-22)32(29(33)39)17-16-19-4-8-21(30)9-5-19/h4-15,25H,3,16-18H2,1-2H3,(H,31,34) |
InChI Key |
ZGPPERYEJPTNLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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